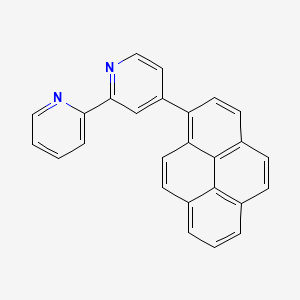
2,2'-Bipyridine, 4-(1-pyrenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bipyridine, 4-(1-pyrenyl)-: is an organic compound that belongs to the bipyridine family. It consists of two pyridine rings connected by a single bond, with a pyrene group attached to one of the pyridine rings. This compound is known for its ability to form complexes with transition metals, making it a valuable ligand in coordination chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bipyridine, 4-(1-pyrenyl)- typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, where a boronic acid derivative of pyrene is coupled with a halogenated bipyridine under palladium catalysis . Another method is the Stille coupling, which uses a stannane derivative of pyrene and a halogenated bipyridine in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of bipyridine derivatives often involves large-scale coupling reactions using robust and efficient catalytic systems. The choice of catalyst and reaction conditions is crucial to achieving high yields and purity. Electrochemical methods and metal-catalyzed cross-coupling reactions are commonly employed in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-Bipyridine, 4-(1-pyrenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted bipyridine compounds .
Aplicaciones Científicas De Investigación
2,2’-Bipyridine, 4-(1-pyrenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is used in the study of DNA interactions and as a probe for studying biological systems.
Mecanismo De Acción
The mechanism by which 2,2’-Bipyridine, 4-(1-pyrenyl)- exerts its effects involves its ability to form stable complexes with transition metals. These complexes can interact with biological molecules, such as DNA, through intercalation and groove binding. The pyrene group enhances the compound’s ability to interact with aromatic systems, making it a potent probe for studying molecular interactions .
Comparación Con Compuestos Similares
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar chelating properties.
4,4’-Bipyridine: Known for its ability to form coordination polymers and its use in the synthesis of viologens.
1,10-Phenanthroline: Another chelating ligand with applications in coordination chemistry and molecular biology.
Uniqueness: 2,2’-Bipyridine, 4-(1-pyrenyl)- is unique due to the presence of the pyrene group, which enhances its photophysical properties and its ability to interact with biological systems. This makes it particularly valuable in applications requiring fluorescence and photodynamic activity .
Propiedades
Número CAS |
197852-85-0 |
|---|---|
Fórmula molecular |
C26H16N2 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
4-pyren-1-yl-2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C26H16N2/c1-2-14-27-23(6-1)24-16-20(13-15-28-24)21-11-9-19-8-7-17-4-3-5-18-10-12-22(21)26(19)25(17)18/h1-16H |
Clave InChI |
WELJANWELQTXOT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=NC=CC(=C2)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















